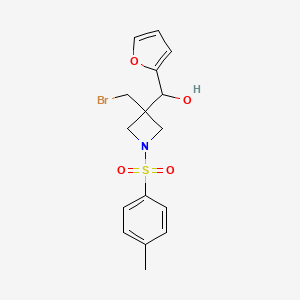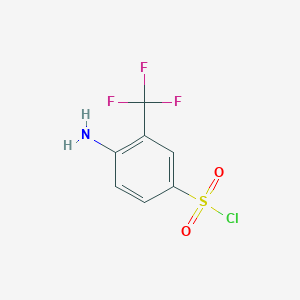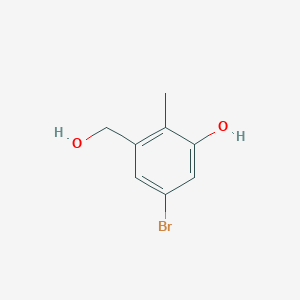
2-Amino-3-cyclobutylpropan-1-ol hydrochloride
Vue d'ensemble
Description
2-Amino-3-cyclobutylpropan-1-ol hydrochloride is an organic compound with the molecular formula C7H16ClNO It is a hydrochloride salt form of 2-amino-3-cyclobutylpropan-1-ol, which features a cyclobutyl group attached to a propanol backbone with an amino group at the second carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-cyclobutylpropan-1-ol hydrochloride typically involves the following steps:
Cyclobutylation: Starting with a suitable precursor, such as cyclobutyl bromide, a nucleophilic substitution reaction can introduce the cyclobutyl group onto a propanol backbone.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the specific conditions and reagents used.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or other substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or other mild oxidants.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides are typically used for substitution reactions.
Major Products:
Oxidation: Cyclobutyl ketones or aldehydes.
Reduction: Cyclobutyl alcohol derivatives.
Substitution: Various substituted amines or amides.
Applications De Recherche Scientifique
2-Amino-3-cyclobutylpropan-1-ol hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the synthesis of specialty chemicals or as an intermediate in the production of other valuable compounds.
Mécanisme D'action
The mechanism by which 2-amino-3-cyclobutylpropan-1-ol hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The cyclobutyl group can influence the compound’s binding affinity and specificity, while the amino and hydroxyl groups can participate in hydrogen bonding and other interactions with biological targets.
Comparaison Avec Des Composés Similaires
2-Amino-3-cyclopropylpropan-1-ol hydrochloride: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
2-Amino-3-cyclopentylpropan-1-ol hydrochloride: Features a cyclopentyl group, which may alter its chemical and biological properties.
2-Amino-3-cyclohexylpropan-1-ol hydrochloride: Contains a cyclohexyl group, potentially affecting its pharmacokinetics and dynamics.
Uniqueness: 2-Amino-3-cyclobutylpropan-1-ol hydrochloride is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This can influence its reactivity, binding interactions, and overall stability compared to its cyclopropyl, cyclopentyl, or cyclohexyl analogs.
Propriétés
IUPAC Name |
2-amino-3-cyclobutylpropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-7(5-9)4-6-2-1-3-6;/h6-7,9H,1-5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSWLVKHDSQTEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate](/img/structure/B1382390.png)










